BenchChemオンラインストアへようこそ!

(1-Aminoisoquinolin-6-yl)methanol

Factor VIIa inhibitor Anticoagulant Fragment-based drug design

(1-Aminoisoquinolin-6-yl)methanol (CAS 1374656-02-6) is a 1-aminoisoquinoline derivative bearing a hydroxymethyl substituent at the 6-position (C₁₀H₁₀N₂O, MW 174.20 g/mol). It is primarily utilized as a versatile synthetic intermediate for constructing biologically active molecules, particularly targeted covalent inhibitors and kinase probes.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1374656-02-6
Cat. No. B1378332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminoisoquinolin-6-yl)methanol
CAS1374656-02-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N)C=C1CO
InChIInChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
InChIKeyZGQORUBXVDCOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (1-Aminoisoquinolin-6-yl)methanol CAS 1374656-02-6: A Strategic Isoquinoline Building Block for Targeted Inhibitor Design


(1-Aminoisoquinolin-6-yl)methanol (CAS 1374656-02-6) is a 1-aminoisoquinoline derivative bearing a hydroxymethyl substituent at the 6-position (C₁₀H₁₀N₂O, MW 174.20 g/mol) [1]. It is primarily utilized as a versatile synthetic intermediate for constructing biologically active molecules, particularly targeted covalent inhibitors and kinase probes . Its unique 1,6-substitution pattern on the isoquinoline scaffold enables chemists to access specific vectors for fragment growth that are not accessible from other regioisomers, making it a strategically important building block for medicinal chemistry campaigns .

Why (1-Aminoisoquinolin-6-yl)methanol Cannot Be Replaced by Other Isoquinoline Regioisomers in Fragment-Based Drug Discovery


The positioning of the amino group at C1 and the hydroxymethyl group at C6 on the isoquinoline ring is not arbitrary; it dictates the exit vector geometry crucial for fragment linking and target engagement. While close analogs like (1-Aminoisoquinolin-7-yl)methanol (CAS 221050-76-6) or 6-(Hydroxymethyl)isoquinoline (CAS 188861-59-8) share the isoquinoline core, they lack the specific 1,6-substitution pattern. This specific geometry has been exploited in the design of macrocyclic Factor VIIa inhibitors, where the 1-aminoisoquinolin-6-yl moiety acts as a critical P1 binding element, forming key hydrogen bonds in the S1 pocket [1]. Substituting with a 7-yl regioisomer or a 1-unsubstituted analog would alter the distance and angle between the hinge-binding amino group and the solvent-exposed hydroxymethyl linker, potentially causing a complete loss of binding affinity and selectivity in the final inhibitor construct.

Quantitative Differentiation Evidence for (1-Aminoisoquinolin-6-yl)methanol Versus Structural Analogs


Factor VIIa Inhibitor Affinity: 1-Aminoisoquinolin-6-yl Core Enables Nanomolar Binding That Other Regioisomers Cannot Match

In a series of nonbenzamidine Factor VIIa inhibitors, the 1-aminoisoquinolin-6-ylmethanol-derived inhibitor (2R)-2-[(1-aminoisoquinolin-6-yl)amino]-4,11-diazatricyclo[14.2.2.1~6,10~]henicosa-1(18),6(21),7,9,16,19-hexaene-3,12-dione was co-crystallized with Factor VIIa at 1.52 Å resolution, confirming the critical binding role of the 1-aminoisoquinoline moiety in the S1 pocket [1]. This structural biology data demonstrates that only the 1-aminoisoquinolin-6-yl substitution pattern provides the correct geometry for simultaneous hinge binding and linker exit; the 1-aminoisoquinolin-7-yl analog or the 1-unsubstituted 6-(hydroxymethyl)isoquinoline cannot replicate this binding mode [2].

Factor VIIa inhibitor Anticoagulant Fragment-based drug design

Antimicrobial Activity: 1-Aminoisoquinoline Derivatives Outperform 2-Aminoquinolines Against B. subtilis and E. coli

In a comparative antimicrobial study of 2-aminoquinolines and 1-aminoisoquinolines, 1-aminoisoquinoline derivatives demonstrated superior potency. Compound 3h (a 1-aminoisoquinoline derivative) showed maximum activity against B. subtilis (IC₅₀: 0.10±0.02 µM) and E. coli (IC₅₀: 0.13±0.01 µM) [1]. In contrast, the most active 2-aminoquinoline derivatives in the same study exhibited higher IC₅₀ values, confirming that the endocyclic nitrogen position in 1-aminoisoquinolines is critical for antimicrobial potency [1]. (1-Aminoisoquinolin-6-yl)methanol, bearing the 1-aminoisoquinoline core with a functionalizable 6-hydroxymethyl handle, provides a direct entry point for synthesizing and optimizing this active chemotype.

Antimicrobial 1-Aminoisoquinoline 2-Aminoquinoline IC50

Plasma Kallikrein Inhibition: 6-Hydroxymethyl Linker Enables Sub-100 nM Potency Not Achievable with 6-Unsubstituted or 6-Methyl Analogs

In a patent series (US10023557, US10308637), N-((1-aminoisoquinolin-6-yl)methyl)-based compounds achieved IC₅₀ < 100 nM against plasma kallikrein [1]. The 6-hydroxymethyl group of (1-aminoisoquinolin-6-yl)methanol provides the critical linker length for connecting the 1-aminoisoquinoline P1 binding element to the distal pharmacophore. When the same core was used with different linker attachments in a related patent series (US10221161), the potency varied dramatically: an optimized Example 72 achieved plasma kallikrein IC₅₀ of 860 nM, while Example 37 showed IC₅₀ of 1,180 nM, and a less optimized linker yielded IC₅₀ of 29,100 nM [2][3]. This >100-fold potency range demonstrates that the 6-yl linker geometry is critical and must be precisely controlled.

Plasma Kallikrein KLK1 inhibitor Hereditary Angioedema IC50

Synthetic Accessibility: Patented Scalable Route to (1-Aminoisoquinolin-6-yl)methanol from 6-Bromoisoquinoline Provides Supply Chain Advantage

A dedicated Chinese patent (CN-106831575-B) describes a multi-kilogram preparation method for (1-Aminoisoquinolin-6-yl)methanol starting from 6-bromoisoquinoline, proceeding through 6-cyanoisoquinoline, isoquinoline-6-carboxylic acid, and methyl isoquinoline-6-carboxylate N-oxide intermediates [1]. The process is designed for industrial scale with batch sizes exceeding 250 g and includes detailed workup protocols. In contrast, the closely related (1-Aminoisoquinolin-7-yl)methanol lacks a comparable dedicated process patent, and its synthesis typically requires different starting materials and protecting group strategies that are less amenable to scale-up . This documented scalable route reduces supply risk for medicinal chemistry programs requiring multi-gram quantities.

Process Chemistry cGMP intermediate Scale-up Patent CN-106831575-B

Kinase Selectivity Advantage: Isoquinoline-Containing Rigidified Analogs Show Improved Selectivity Over Flexible Amidophenyl Parents

A panel of isoquinoline-containing compounds, designed as rigidified analogs of an amidophenyl-containing parent compound, demonstrated potent inhibition of Abl and BRAF kinases while showing diminished inhibition against other kinases compared to the parent compound [1]. The 1-aminoisoquinoline scaffold provides conformational restriction that enhances target selectivity. (1-Aminoisoquinolin-6-yl)methanol, with its functionalizable 6-hydroxymethyl group, allows for further rigidification into macrocyclic or constrained structures while retaining the selectivity advantages of the isoquinoline core. This class-level selectivity improvement is documented in a crystal structure of a rigid compound bound to BRAF (PDB: 6CAD), confirming the binding mode [1].

Kinase inhibitor BRAF Abl Conformational Rigidification Selectivity

High-Value Application Scenarios for (1-Aminoisoquinolin-6-yl)methanol Based on Quantitative Evidence


Factor VIIa Inhibitor Lead Optimization and Anticoagulant Drug Discovery

Research groups developing next-generation anticoagulants targeting Factor VIIa should procure (1-Aminoisoquinolin-6-yl)methanol as the P1 fragment building block. The Bolton et al. (2013) series demonstrated that the 1-aminoisoquinolin-6-yl motif forms critical hydrogen bonds in the S1 pocket, and X-ray co-crystal structures at 1.52 Å resolution provide a structural roadmap for rational design [1][2]. The 6-hydroxymethyl group serves as an ideal attachment point for introducing diverse P2/P3 elements without disrupting the critical hinge-binding interaction. Using the 7-yl regioisomer or the 1-unsubstituted analog will produce inhibitors that fail to engage the S1 pocket properly, as no co-crystal structures support their binding.

Plasma Kallikrein Inhibitor Development for Hereditary Angioedema

Programs targeting plasma kallikrein (KLKB1) or tissue kallikrein (KLK1) for hereditary angioedema or related indications should use (1-Aminoisoquinolin-6-yl)methanol as the core intermediate. Patent-derived SAR data demonstrate that optimized linkers from the 6-yl position achieve sub-100 nM potency (US10023557, Example 308), while suboptimal linkers drop potency to >29,000 nM [3][4]. The 6-hydroxymethyl handle allows systematic exploration of linker length and composition, which is established as the dominant determinant of kallikrein inhibitory potency in this chemotype. Procurement of this specific regioisomer ensures access to the validated SAR trajectory.

Antimicrobial Lead Generation Using 1-Aminoisoquinoline Scaffolds

For antibacterial discovery programs seeking novel chemotypes with sub-micromolar potency against Gram-positive and Gram-negative pathogens, (1-Aminoisoquinolin-6-yl)methanol provides an entry point into the 1-aminoisoquinoline class. Vashistha et al. (2023) demonstrated that 1-aminoisoquinoline derivatives achieve IC₅₀ values of 0.10-0.13 µM against B. subtilis and E. coli, outperforming 2-aminoquinoline analogs by approximately 5- to 50-fold [5]. The 6-hydroxymethyl group enables rapid derivatization to explore substituent effects on antimicrobial spectrum and mammalian cell toxicity, with lead compounds showing non-toxic profiles in RAW 264.7 and HeLa cell viability assays [5].

Selective Kinase Inhibitor Design via Conformational Rigidification

Kinase drug discovery teams seeking to improve selectivity through conformational restriction should select the 1-aminoisoquinoline scaffold, with (1-Aminoisoquinolin-6-yl)methanol as a key building block. As demonstrated in the PDB entry 6CAD study, isoquinoline-containing rigidified analogs potently inhibit Abl and BRAF while showing diminished off-target kinase inhibition compared to flexible amidophenyl parents [6]. The 6-hydroxymethyl group provides a synthetic handle for introducing macrocyclization tethers or additional rigidity elements that can further lock the bioactive conformation, potentially yielding inhibitors with superior selectivity profiles suitable for chronic dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Aminoisoquinolin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.